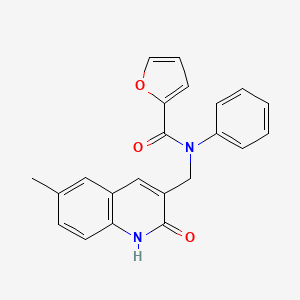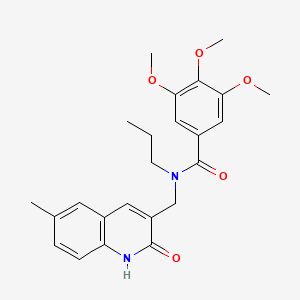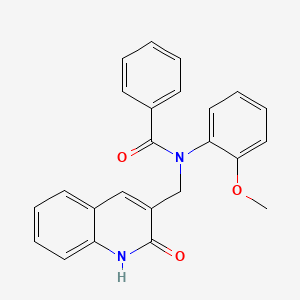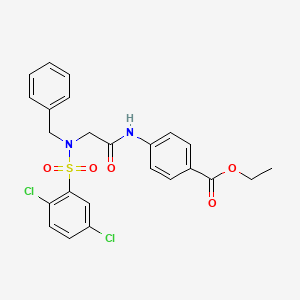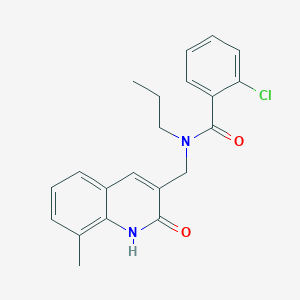
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide, also known as Cmpd 15, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit potent activity against various diseases.
作用機序
The mechanism of action of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 is not fully understood. However, scientific research has shown that this compound targets specific proteins and enzymes that are involved in disease progression. This compound 15 has been found to inhibit the activity of certain enzymes that are overexpressed in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound 15 has been found to exhibit potent biochemical and physiological effects. Scientific research has shown that this compound can reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models. This compound 15 has also been found to have neuroprotective effects, which may make it a promising therapeutic agent for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has several advantages for lab experiments. This compound is highly stable and can be easily synthesized in a laboratory setting. This compound 15 has also been found to be highly potent and exhibits activity at low concentrations. However, the limitations of this compound 15 include its complex synthesis process and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for the study of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of specific disease targets for this compound 15. This may involve the use of high-throughput screening techniques to identify potential targets for this compound. Additionally, the development of novel drug delivery systems for this compound 15 may improve its therapeutic efficacy and reduce its toxicity. Overall, the study of this compound 15 has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
合成法
The synthesis of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of the starting materials, which are then subjected to various chemical reactions to produce the final product. The synthesis of this compound 15 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has been extensively studied for its potential therapeutic applications. Scientific research has shown that this compound exhibits potent activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound 15 has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
特性
IUPAC Name |
2-chloro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-11-24(21(26)17-9-4-5-10-18(17)22)13-16-12-15-8-6-7-14(2)19(15)23-20(16)25/h4-10,12H,3,11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEUVJRQYKNTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

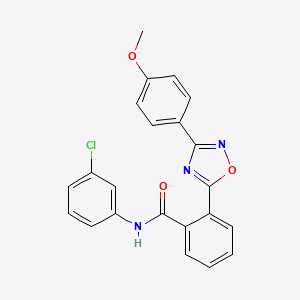
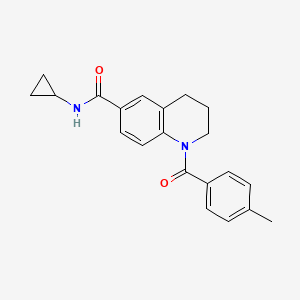


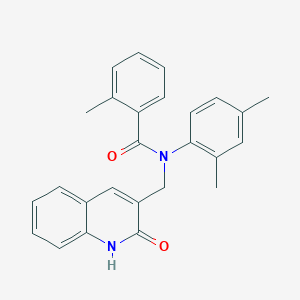
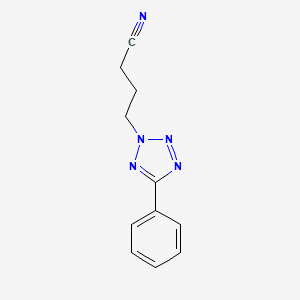
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
